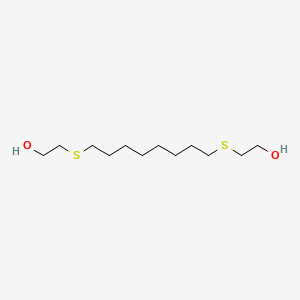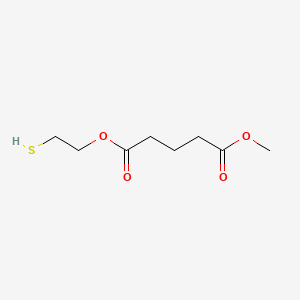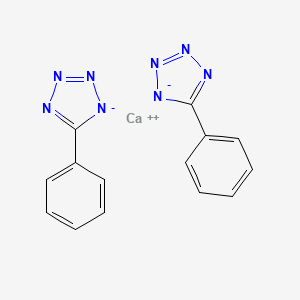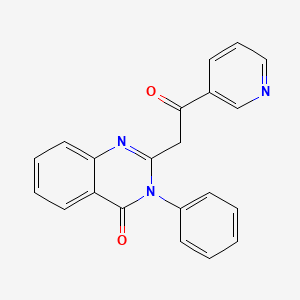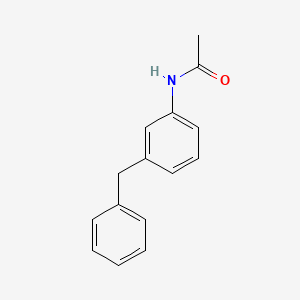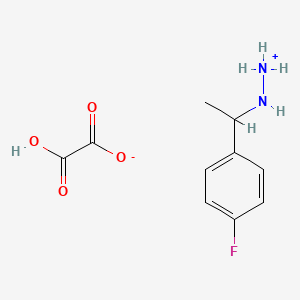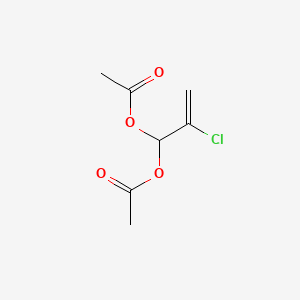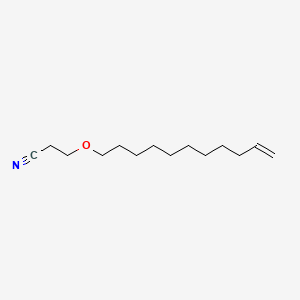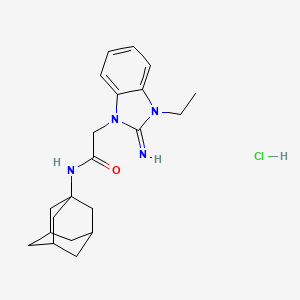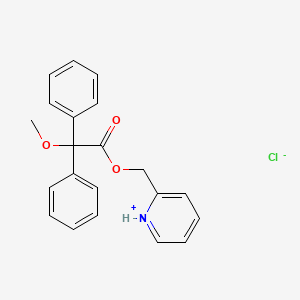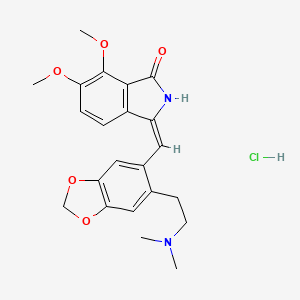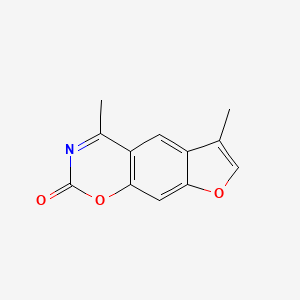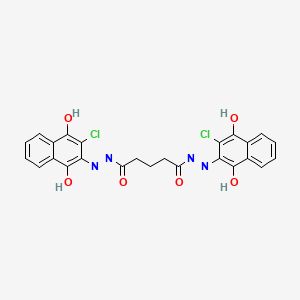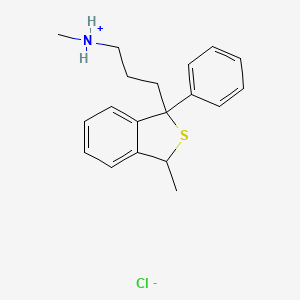
1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a sulfur atom in a five-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the thiophene ring, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydrobenzo©thiophene: A structurally related compound with similar chemical properties.
1,3-Dihydro-N,N-diethyl-3,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride: Another derivative with different substituents that may exhibit distinct biological activities.
Uniqueness
1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is unique due to its specific substituents, which confer unique chemical and biological properties.
Propiedades
Número CAS |
26106-08-1 |
|---|---|
Fórmula molecular |
C19H24ClNS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
methyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-15-17-11-6-7-12-18(17)19(21-15,13-8-14-20-2)16-9-4-3-5-10-16;/h3-7,9-12,15,20H,8,13-14H2,1-2H3;1H |
Clave InChI |
CIFWMLGIHKTUMS-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
